6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Overview
Description
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a type of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridines has been a subject of research for many years . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the first representatives of unsubstituted naphthyridines were reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
Naphthyridines have six positional isomers with different locations of nitrogen atoms . The molecular formula of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is C10H5BrClN3 .Chemical Reactions Analysis
Naphthyridines have been found to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is 282.52 . Other physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Azab & Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, using compounds related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile as intermediates (Azab & Rady, 2012).
- Singh & Lesher (1990) discussed a novel synthesis method for 1,6-naphthyridin-2(1H)-ones and their derivatives, emphasizing the potential of these compounds in creating diverse chemical structures (Singh & Lesher, 1990).
- Al-Issa (2012) explored the synthesis of new pyridine and fused pyridine derivatives, demonstrating the versatility of naphthyridine compounds in chemical synthesis (Al-Issa, 2012).
Potential Biological Applications :
- Barlin & Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing significant antimalarial activity. This highlights the potential of naphthyridine derivatives in pharmaceutical applications (Barlin & Tan, 1985).
Analytical and Spectroscopic Studies :
- Jukić et al. (2010) conducted X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile. This research contributes to understanding the structural and optical properties of naphthyridine derivatives (Jukić et al., 2010).
Chemical Reaction Mechanisms :
- Czuba & Woźniak (2010) studied the reactions of various bromo- and chloro-naphthyridines, providing insight into the reactivity and mechanisms of compounds similar to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile (Czuba & Woźniak, 2010).
properties
IUPAC Name |
6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPKEYFGJYZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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